molecular formula C21H25NOS B232060 4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane

4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane

Numéro de catalogue B232060
Poids moléculaire: 339.5 g/mol
Clé InChI: KJDWUCZKWFAWFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane, commonly known as L-745,870, is a chemical compound that belongs to the class of azepane derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which has been identified as a target for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.

Mécanisme D'action

L-745,870 binds selectively to the dopamine D4 receptor and blocks its activation by endogenous dopamine. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is thought to be hyperactive in psychiatric disorders such as schizophrenia and bipolar disorder. By inhibiting the D4 receptor, L-745,870 may help to restore the balance of dopamine signaling in the brain and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
L-745,870 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the levels of dopamine and its metabolites in the striatum, a brain region that is involved in motor control and reward processing. It has also been shown to increase the levels of the neurotransmitter GABA in the prefrontal cortex, a brain region that is involved in decision-making and impulse control. These effects may contribute to the therapeutic actions of L-745,870 in psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of L-745,870 as a research tool is its selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of D4 receptor blockade on behavior and brain function, without interference from other dopamine receptors. However, one limitation of the compound is its relatively low potency, which may require higher doses to achieve therapeutic effects. Additionally, the compound has poor solubility in water, which may limit its use in certain experimental protocols.

Orientations Futures

There are several future directions for research on L-745,870. One area of interest is the development of more potent and selective D4 receptor antagonists, which may have greater therapeutic efficacy and fewer side effects than L-745,870. Another area of interest is the investigation of the role of the D4 receptor in other psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and autism spectrum disorder (ASD). Finally, there is a need for further research on the long-term effects of D4 receptor blockade on brain function and behavior, to better understand the potential risks and benefits of this approach to treatment.

Méthodes De Synthèse

The synthesis of L-745,870 involves several steps, starting from the reaction of 2-chloro-6,11-dihydrodibenzo[b,e]thiepin with 1-methylazepane in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product. The purity and yield of the compound can be improved by using chromatographic techniques.

Applications De Recherche Scientifique

L-745,870 has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has shown promising results in preclinical studies as an effective and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. The compound has been tested in animal models of schizophrenia, bipolar disorder, and addiction, and has demonstrated antipsychotic, mood stabilizing, and anti-addictive effects.

Propriétés

Formule moléculaire

C21H25NOS

Poids moléculaire

339.5 g/mol

Nom IUPAC

4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylazepane

InChI

InChI=1S/C21H25NOS/c1-22-13-6-8-17(12-14-22)23-21-18-9-3-2-7-16(18)15-24-20-11-5-4-10-19(20)21/h2-5,7,9-11,17,21H,6,8,12-15H2,1H3

Clé InChI

KJDWUCZKWFAWFB-UHFFFAOYSA-N

SMILES

CN1CCCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24

SMILES canonique

CN1CCCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.